![molecular formula C30H24Co2N2O8+ B13734501 cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate” is a coordination complex that involves cobalt ions in both +2 and +3 oxidation states, 1,4-diazabicyclo[2.2.2]octane as a ligand, and naphthalene-2,6-dicarboxylate as a bridging ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cobalt salts with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate under specific conditions. For example, in a mixture of N,N-dimethyl formamide and water acidified with nitric acid, the compound can be obtained . The reaction conditions, such as temperature and pH, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
While specific industrial production methods for this exact compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ions can switch between +2 and +3 oxidation states, making the compound suitable for redox reactions.
Substitution: Ligands such as 1,4-diazabicyclo[2.2.2]octane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an imaging agent.
Industry: Utilized in the development of advanced materials for gas storage and separation.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves the coordination of cobalt ions with the ligands, forming a stable structure. The molecular targets include various substrates that can interact with the cobalt center, leading to catalytic or redox reactions. The pathways involved often include electron transfer processes facilitated by the cobalt ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar ligand used in various coordination complexes.
Naphthalene-2,6-dicarboxylate: Another bridging ligand used in different metal-organic frameworks.
Uniqueness
The uniqueness of the compound lies in its combination of cobalt ions in multiple oxidation states and the specific ligands used. This combination provides unique redox properties and structural stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C30H24Co2N2O8+ |
|---|---|
Poids moléculaire |
658.4 g/mol |
Nom IUPAC |
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Co/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;+2;+3/p-4 |
Clé InChI |
GLCNQDFODOKMQL-UHFFFAOYSA-J |
SMILES canonique |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Co+2].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



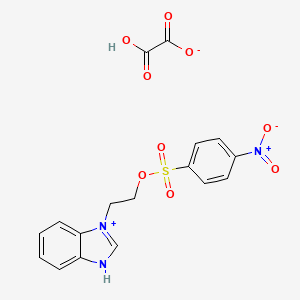
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)

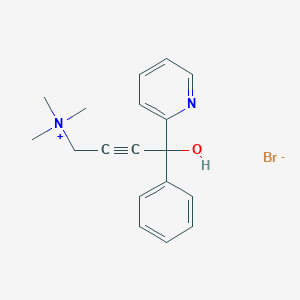
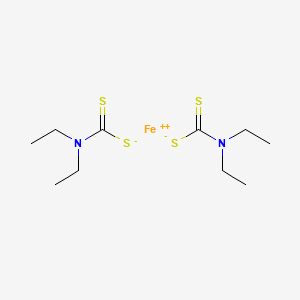
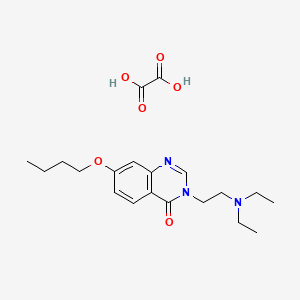
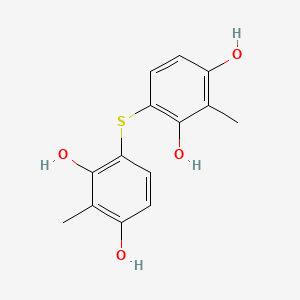


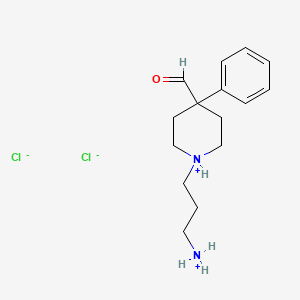
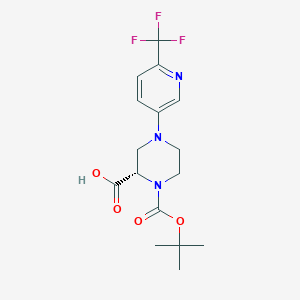

![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
